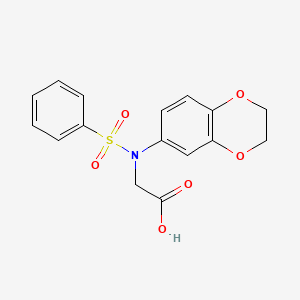

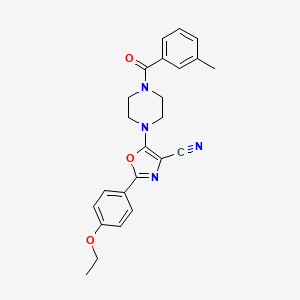

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine, also known as NBQX, is a non-competitive antagonist of the ionotropic glutamate receptor. The compound has been widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Aldose Reductase Inhibition

Research has shown that derivatives of N-(phenylsulfonyl)glycine exhibit significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. For instance, a variety of N-(phenylsulfonyl)-N-phenylglycines demonstrated greater inhibitory activity than the corresponding glycines, suggesting that modifications at the N-phenyl substitution enhance the affinity for aldose reductase. These findings highlight the therapeutic potential of such compounds in managing diabetes-related ocular and neurological diseases (Deruiter, Borne, & Mayfield, 1989).

Glycine Transporter-1 (GlyT-1) Inhibition

Compounds derived from N-(phenylsulfonyl)glycine have been explored for their role in inhibiting Glycine Transporter-1 (GlyT-1), a critical component in modulating synaptic glycine concentrations in the central nervous system. This research avenue suggests potential applications in treating neurological and psychiatric disorders by modulating glycinergic transmission. A study on the design, synthesis, and in vivo efficacy of GlyT-1 inhibitors provides a framework for developing treatments for conditions such as schizophrenia and cognitive disorders (Lindsley et al., 2006).

Serine Proteinase Inhibition

Investigations into the inhibition of serine proteinases by cyclic amides of N alpha-arylsulfonylamidinophenyl-glycines reveal the potential of these compounds in modulating enzymatic pathways involved in coagulation and inflammation. The specificity and potency of these inhibitors against enzymes like trypsin, plasmin, and thrombin underscore their therapeutic value in managing conditions related to abnormal proteinase activity (Stürzebecher, Markwardt, Voigt, Wagner, & Walsmann, 1981).

Cytoprotection and NMDA Receptor Interaction

Compounds structurally related to N-(phenylsulfonyl)glycine have been synthesized for their cytoprotective properties and ability to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical player in neuroprotection and neurodegeneration. These studies offer insights into developing treatments for neurodegenerative diseases and conditions associated with excessive glutamate activity (Buchstaller et al., 2006).

properties

IUPAC Name |

2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6S/c18-16(19)11-17(24(20,21)13-4-2-1-3-5-13)12-6-7-14-15(10-12)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFPMRGHMHJFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897230.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897231.png)

![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)

![Tert-butyl 2-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2897242.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897243.png)

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2897249.png)